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molecular formula C12H11NO3 B8762326 4-(2-Methoxybenzylidene)-2-methyloxazol-5(4H)-one

4-(2-Methoxybenzylidene)-2-methyloxazol-5(4H)-one

Cat. No. B8762326
M. Wt: 217.22 g/mol
InChI Key: HSKVPAFMAZDKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196199B2

Procedure details

Anisaldehyde (11.3 g), N-acetylglycine (9.8 g) and sodium acetate (8.2 g) were dissolved in acetic anhydride (200 ml) and the mixture was heated at 100° C. for 10 hr. After cooling, the precipitated yellow crystals were collected by filtration to give the title compound (9.52 g), melting point 151–153° C.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6](C=O)=[CH:7][CH:8]=1.[C:11]([NH:14][CH2:15][C:16]([OH:18])=[O:17])(=O)[CH3:12].[C:19]([O-])(=O)C.[Na+]>C(OC(=O)C)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:19]=[C:15]1[C:16](=[O:17])[O:18][C:11]([CH3:12])=[N:14]1 |f:2.3|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Name
Quantity
9.8 g
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated yellow crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C2N=C(OC2=O)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.52 g
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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